molecular formula C17H19NO3S2 B2754752 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034515-57-4

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2754752
CAS RN: 2034515-57-4
M. Wt: 349.46
InChI Key: CLNMBKCSYXFOQU-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound is also known as DPTT and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can produce various biochemical and physiological effects. The compound has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic activities. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone in lab experiments include its potential pharmacological properties and its ability to modulate neurotransmitter levels in the brain. However, the compound's mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.

Future Directions

Future research on 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone could focus on the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies could also investigate the compound's potential side effects and toxicity in order to determine its safety for use in humans. Additionally, research could focus on developing new synthesis methods for the compound and exploring its potential use in other areas of pharmacology.

Synthesis Methods

The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has been achieved using different methods. One of the methods involves the reaction between 2-bromo-1-(thiophen-3-yl)ethanone and 7-phenyl-1,4-thiazepane-1,1-dioxide in the presence of a base. Another method involves the reaction between 7-phenyl-1,4-thiazepane-1,1-dioxide and 2-(thiophen-3-yl)acetic acid in the presence of a dehydrating agent.

Scientific Research Applications

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has been studied for its potential pharmacological properties. The compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-17(12-14-7-10-22-13-14)18-8-6-16(23(20,21)11-9-18)15-4-2-1-3-5-15/h1-5,7,10,13,16H,6,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMBKCSYXFOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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